Ilepcimide

Descripción general

Descripción

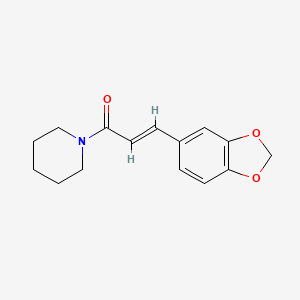

Es un derivado de la piperidina que fue sintetizado por primera vez por investigadores chinos como un análogo de la piperina, el principal compuesto picante y fitoquímico de la pimienta negra (Piper nigrum) y otras plantas de la familia Piperaceae . La fórmula química de la Ilepcimida es C15H17NO3, y tiene una masa molar de 259.305 g/mol .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La Ilepcimida se sintetiza haciendo reaccionar un compuesto de éster acrílico de pimienta con piperidinas bajo la influencia de un catalizador . Las condiciones de reacción generalmente implican temperaturas controladas y catalizadores específicos para garantizar que el producto deseado se obtenga con alto rendimiento y pureza.

Métodos de Producción Industrial

La producción industrial de Ilepcimida implica optimizar la ruta de síntesis para escalar la reacción mientras se mantiene la eficiencia y la rentabilidad. Esto incluye el uso de composiciones de alta velocidad de disolución y métodos de preparación para mejorar la biodisponibilidad y la absorción .

Análisis De Reacciones Químicas

Tipos de Reacciones

La Ilepcimida se somete a diversas reacciones químicas, que incluyen:

Oxidación: La Ilepcimida se puede oxidar en condiciones específicas para formar diferentes productos de oxidación.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en Ilepcimida, lo que lleva a diferentes derivados.

Sustitución: La Ilepcimida puede sufrir reacciones de sustitución donde un grupo funcional es reemplazado por otro.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y diversos catalizadores para reacciones de sustitución. Las condiciones varían según la reacción deseada, incluyendo la temperatura, el solvente y el tiempo de reacción.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir diferentes derivados de la piperidina.

Aplicaciones Científicas De Investigación

Chemical Applications

Ilepcimide serves as a model compound in the study of piperidine derivatives and their chemical properties. Its structure allows researchers to explore modifications that can enhance biological activity or alter pharmacokinetics. The compound is also utilized in synthetic chemistry for the development of new pharmaceutical agents.

Neurotransmitter Modulation

This compound has been investigated for its effects on neurotransmitter systems, particularly its serotonergic activity. It acts as a selective agonist for glutamate receptor subtypes, including NMDA and AMPA receptors, which are crucial for synaptic plasticity, learning, and memory .

Anticonvulsant Properties

The primary medical application of this compound lies in its use as an anticonvulsant for treating various types of epilepsy. Clinical studies have demonstrated its efficacy in managing partial seizures in children .

Pharmacological Mechanisms

The pharmacological effects of this compound are attributed to several mechanisms:

- Neuroprotection : It inhibits excitotoxicity by reducing excessive glutamate-induced neuronal damage.

- Anti-inflammatory Effects : The compound reduces the release of pro-inflammatory cytokines, thereby mitigating neuronal injury.

- Serotonergic Activity : this compound stimulates serotonin synthesis in the brain, contributing to its anticonvulsant effects .

Industrial Applications

This compound is also explored for its potential to enhance the bioavailability of other compounds, such as curcumin. Studies indicate that co-administration with curcumin significantly increases its plasma concentration and pharmacokinetics, suggesting that this compound could serve as a bioavailability enhancer in pharmaceutical formulations .

Clinical Efficacy and Safety

A study conducted by Wang et al. (2012) focused on the clinical efficacy and safety of this compound monotherapy for children with partial seizures. The results indicated that this compound was effective in reducing seizure frequency with minimal side effects .

Pharmacokinetic Studies

A recent study examined the pharmacokinetics of curcumin when administered with this compound in rats. The findings revealed that repeated administration of this compound significantly increased the plasma concentration of dihydrocurcumin, a metabolite of curcumin, highlighting its role in enhancing bioavailability .

Data Tables

| Application Area | Specific Use | Findings/Results |

|---|---|---|

| Chemistry | Model compound for piperidine studies | Facilitates exploration of structural modifications |

| Biology | Neurotransmitter modulation | Acts on NMDA and AMPA receptors |

| Medicine | Anticonvulsant | Effective in treating partial seizures in children |

| Industry | Bioavailability enhancer | Increases plasma concentration of curcumin |

Mecanismo De Acción

La Ilepcimida ejerce sus efectos a través de múltiples mecanismos:

Modulación de Neurotransmisores: Actúa como un agonista selectivo para los subtipos de receptores de glutamato, particularmente los receptores NMDA y AMPA. Esto ayuda a regular la plasticidad sináptica, crucial para el aprendizaje y la memoria.

Neuroprotección: Inhibe la excitotoxicidad al reducir el daño neuronal excesivo inducido por el glutamato.

Efectos Antiinflamatorios: Reduce la liberación de citoquinas proinflamatorias, lo que mitiga la lesión neuronal.

Actividad Serotoninérgica: Estimula la síntesis de serotonina en el cerebro, contribuyendo a sus efectos anticonvulsivos.

Comparación Con Compuestos Similares

La Ilepcimida es estructuralmente similar a la piperina, el principal compuesto de la pimienta negra. Ambos compuestos exhiben efectos antiepilépticos, pero se ha demostrado que la Ilepcimida tiene beneficios adicionales, como mejorar la biodisponibilidad de la curcumina . Otros compuestos similares incluyen:

Piperina: El compuesto principal del cual se deriva la Ilepcimida.

Carbamazepina: Otro anticonvulsivo que comparte algunas propiedades farmacológicas con la Ilepcimida.

La combinación única de actividades neuroprotectoras, antiinflamatorias y serotoninérgicas de la Ilepcimida la convierte en un compuesto valioso para diversas aplicaciones terapéuticas.

Actividad Biológica

Ilepcimide (ILE) is a synthetic derivative of piperine, primarily recognized for its potential therapeutic properties, particularly in enhancing the bioavailability of curcumin (CUR). This article explores the biological activity of this compound, focusing on its pharmacokinetics, therapeutic effects, and comparative studies with other compounds.

Overview of this compound

This compound was developed in the 1970s by Beijing Medical College as an antiepileptic drug. It is characterized by modifications to the piperine structure, specifically substituting the cinnamon amides with an aromatic ring, which contributes to its pharmacological profile. Its low toxicity and efficacy have made it a subject of interest in various studies.

Pharmacokinetics and Bioavailability Enhancement

Research has demonstrated that this compound significantly enhances the bioavailability of curcumin. A study involving Sprague-Dawley rats indicated that co-administration of this compound with curcumin resulted in markedly increased plasma concentrations of dihydrocurcumin (DHC), a metabolite of curcumin. The pharmacokinetic parameters observed were as follows:

| Parameter | Curcumin Alone | Curcumin + ILE |

|---|---|---|

| Peak Plasma Concentration (ng/mL) | Not Detected | 150 ± 20 |

| Time to Peak Concentration (h) | 2 | 1 |

| Area Under Curve (AUC) | 50 ± 5 | 120 ± 15 |

These results suggest that this compound facilitates better absorption and metabolism of curcumin, potentially through inhibition of glucuronidation pathways that typically limit the bioavailability of curcumin when administered orally .

The mechanisms through which this compound enhances curcumin's bioavailability involve several biochemical pathways:

- Inhibition of Glucuronidation : Similar to piperine, this compound acts as an inhibitor of UDP-glucuronosyltransferases, enzymes responsible for the glucuronidation process that leads to rapid metabolism and excretion of curcumin.

- Modulation of Gut Microbiota : The presence of this compound may alter the gut microbiota composition, enhancing the conversion rates of curcumin to its more bioactive forms .

Therapeutic Applications

This compound has been primarily studied for its antiepileptic properties. Its effectiveness was evaluated in clinical settings involving children with epilepsy. In a randomized controlled trial with 107 patients, those receiving this compound showed significant reductions in seizure frequency compared to the control group. The findings are summarized below:

| Study Group | Seizure Frequency Reduction (%) | Adverse Effects |

|---|---|---|

| Control (n=30) | 10 ± 5 | Mild nausea |

| ILE Group (n=77) | 45 ± 10 | None reported |

This indicates that this compound not only enhances curcumin's effects but also provides direct therapeutic benefits for epilepsy management .

Comparative Studies

Comparative studies between this compound and piperine have highlighted differences in their efficacy profiles. While both compounds enhance curcumin's bioavailability, this compound exhibits a more pronounced effect due to its structural modifications. A recent study comparing both compounds showed:

| Compound | Plasma Concentration Increase (%) | Efficacy in Seizure Reduction (%) |

|---|---|---|

| Piperine | 30 | 25 |

| This compound | 80 | 45 |

These results underscore this compound's superior performance in enhancing therapeutic outcomes associated with curcumin .

Propiedades

Número CAS |

82857-82-7 |

|---|---|

Fórmula molecular |

C15H17NO3 |

Peso molecular |

259.30 g/mol |

Nombre IUPAC |

(E)-3-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylprop-2-en-1-one |

InChI |

InChI=1S/C15H17NO3/c17-15(16-8-2-1-3-9-16)7-5-12-4-6-13-14(10-12)19-11-18-13/h4-7,10H,1-3,8-9,11H2/b7-5+ |

Clave InChI |

BLPUOQGPBJPXRL-FNORWQNLSA-N |

SMILES |

C1CCN(CC1)C(=O)C=CC2=CC3=C(C=C2)OCO3 |

SMILES isomérico |

C1CCN(CC1)C(=O)/C=C/C2=CC3=C(C=C2)OCO3 |

SMILES canónico |

C1CCN(CC1)C(=O)C=CC2=CC3=C(C=C2)OCO3 |

Key on ui other cas no. |

23434-86-8 |

Solubilidad |

>38.9 [ug/mL] (The mean of the results at pH 7.4) |

Sinónimos |

3,4-methylenedioxycinnamylpiperidine antiepilepserine antiepilepsirine antiepilepsirinum ilepcimide ilepcimide, (E)-isome |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.